molecular formula C18H20ClN3O2 B2622389 2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2379952-38-0

2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone

Cat. No. B2622389
CAS RN: 2379952-38-0
M. Wt: 345.83
InChI Key: FGXZMYBJAOVBFC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone is a chemical compound that belongs to the class of piperidinyl-arylethanones. This compound has been studied extensively due to its potential applications in scientific research.

Mechanism of Action

2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone acts as a partial agonist of the dopamine D3 receptor. It binds to the receptor and activates it to a certain extent, leading to the activation of downstream signaling pathways. This activation has been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been found to have a number of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to have anxiolytic and antidepressant effects. In addition, it has been found to have potential applications in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for the study of 2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One of the main areas of interest is the potential use of this compound in the treatment of drug addiction. It has also been suggested that this compound may have applications in the treatment of depression and other neurological disorders. In addition, further studies are needed to investigate the mechanism of action of this compound and its effects on neurotransmitter release.

Synthesis Methods

2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone can be synthesized using a multi-step process. The first step involves the reaction of 4-(5-methylpyrimidin-2-yl)oxypiperidine with 4-chlorobenzoyl chloride in the presence of a base. This reaction leads to the formation of 4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl 4-chlorobenzoate. The second step involves the reaction of the intermediate product with ethylmagnesium bromide in the presence of a catalyst. This reaction leads to the formation of 2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone.

Scientific Research Applications

2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been studied extensively due to its potential applications in scientific research. This compound has been found to have a high affinity for the dopamine D3 receptor. It has been used in studies to investigate the role of the dopamine D3 receptor in drug addiction, depression, and other neurological disorders.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-11-20-18(21-12-13)24-16-6-8-22(9-7-16)17(23)10-14-2-4-15(19)5-3-14/h2-5,11-12,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZMYBJAOVBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

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